molecular formula C7H7BrO2S B100481 Bromomethyl phenyl sulfone CAS No. 19169-90-5

Bromomethyl phenyl sulfone

Cat. No.: B100481
CAS No.: 19169-90-5
M. Wt: 235.1 g/mol
InChI Key: SKIMEKUYIQHJQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromomethyl phenyl sulfone, also known as phenylsulfonylmethyl bromide, is an organic compound with the molecular formula C7H7BrO2S. It is a white crystalline solid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a bromomethyl group attached to a phenyl sulfone moiety, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

Bromomethyl phenyl sulfone is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used to study enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophilic amino acid residues.

    Material Science: It is used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.

    Medicinal Chemistry: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Safety and Hazards

BMPS is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromomethyl phenyl sulfone can be synthesized through several methods. One common method involves the reaction of phenylsulfonyl chloride with bromomethane in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, this compound is produced using large-scale reactors with precise temperature and pressure controls. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The final product is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: Bromomethyl phenyl sulfone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as thiols, amines, and alcohols.

    Oxidation: The sulfone group can be further oxidized to form sulfonic acids under strong oxidizing conditions.

    Reduction: The sulfone group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium thiophenoxide in dimethylformamide.

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Phenylthiomethyl phenyl sulfone.

    Oxidation: Phenylsulfonic acid.

    Reduction: Phenylmethyl sulfide.

Comparison with Similar Compounds

    Chloromethyl phenyl sulfone: Similar structure but with a chlorine atom instead of a bromine atom.

    Phenylsulfonylmethyl chloride: Another halogenated derivative with similar reactivity.

    Methyl phenyl sulfone: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.

Uniqueness: Bromomethyl phenyl sulfone is unique due to its high reactivity and versatility in organic synthesis. The presence of the bromomethyl group makes it more reactive compared to its chlorinated counterpart, allowing for a broader range of chemical transformations. Additionally, its stability and ease of handling make it a preferred choice in both laboratory and industrial settings.

Properties

IUPAC Name

bromomethylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIMEKUYIQHJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298360
Record name Bromomethyl phenyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19169-90-5
Record name 19169-90-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122669
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bromomethyl phenyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromomethyl phenyl sulfone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromomethyl phenyl sulfone
Reactant of Route 2
Bromomethyl phenyl sulfone
Reactant of Route 3
Bromomethyl phenyl sulfone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Bromomethyl phenyl sulfone
Reactant of Route 5
Bromomethyl phenyl sulfone
Reactant of Route 6
Reactant of Route 6
Bromomethyl phenyl sulfone
Customer
Q & A

Q1: What are the primary applications of bromomethyl phenyl sulfone in organic synthesis?

A1: this compound serves as a versatile reagent in various organic reactions. Notably, it acts as a source of a "(phenylsulfonyl)methyl" group in reactions with electron-rich heteroarenes and N-arylacrylamides under visible light photocatalysis. [] This method allows for the efficient and mild synthesis of (phenylsulfonyl)methylated compounds. Additionally, this compound reacts with N-tert-butanesulfinyl imines in the presence of a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) to afford C-sulfonylated aziridines with high stereoselectivity. [] This reaction, classified as an aza-Darzens reaction, highlights the compound's utility in constructing valuable heterocyclic structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.